molecular formula C8H7FN2O2 B7960083 7-Fluoro-6-methoxy-1,3-benzoxazol-2-amine

7-Fluoro-6-methoxy-1,3-benzoxazol-2-amine

Cat. No.: B7960083
M. Wt: 182.15 g/mol
InChI Key: VVHPYURSHKNJHX-UHFFFAOYSA-N
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Description

7-Fluoro-6-methoxy-1,3-benzoxazol-2-amine is a chemical compound with the molecular formula C8H7FN2O2 It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen in its ring structure

Preparation Methods

The synthesis of 7-Fluoro-6-methoxy-1,3-benzoxazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminophenol and fluorinated reagents.

    Reaction Conditions: The key step involves the formation of the benzoxazole ring. This can be achieved through cyclization reactions under acidic or basic conditions.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

7-Fluoro-6-methoxy-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

    Major Products: The major products depend on the specific reaction conditions but can include various substituted benzoxazole derivatives.

Scientific Research Applications

7-Fluoro-6-methoxy-1,3-benzoxazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 7-Fluoro-6-methoxy-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

7-Fluoro-6-methoxy-1,3-benzoxazol-2-amine can be compared with other benzoxazole derivatives:

    Similar Compounds: Examples include 6-fluoro-1,3-benzoxazol-2-amine and 7-methoxy-1,3-benzoxazol-2-amine.

    Uniqueness: The presence of both fluorine and methoxy groups in this compound imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific biological interactions.

Properties

IUPAC Name

7-fluoro-6-methoxy-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2/c1-12-5-3-2-4-7(6(5)9)13-8(10)11-4/h2-3H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHPYURSHKNJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)N=C(O2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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